molecular formula C14H29N B14297999 4-Butyl-1,2,2,6,6-pentamethylpiperidine CAS No. 112500-84-2

4-Butyl-1,2,2,6,6-pentamethylpiperidine

Cat. No.: B14297999
CAS No.: 112500-84-2
M. Wt: 211.39 g/mol
InChI Key: KLFAIGMXZNYSJP-UHFFFAOYSA-N
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Description

4-Butyl-1,2,2,6,6-pentamethylpiperidine is a sterically hindered tertiary amine of significant interest in chemical synthesis and pharmacological research. It is structurally derived from 1,2,2,6,6-pentamethylpiperidine (PMP), a compound well-known for its strong base properties and historical use as a ganglion-blocking agent . As a non-nucleophilic base, this compound is particularly valuable in organic synthesis for the generation of anions and the promotion of base-mediated reactions where nucleophilic interference must be minimized . The pentamethylpiperidine structure is a recognized scaffold in the development of stabilizers for organic materials, such as polymers, where derivatives can function as light or heat stabilizers . In a research context, its structural relative, pempidine, has been pharmacologically characterized as a nicotinic acetylcholine receptor (nAChR) antagonist . This suggests potential research applications for this compound in neuroscience as a tool compound for studying cholinergic transmission and nicotinic receptor function. The addition of the butyl group at the 4-position is expected to modify the compound's lipophilicity and steric profile, which can influence its solubility, bioavailability, and binding affinity in biological systems, making it a subject for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112500-84-2

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

4-butyl-1,2,2,6,6-pentamethylpiperidine

InChI

InChI=1S/C14H29N/c1-7-8-9-12-10-13(2,3)15(6)14(4,5)11-12/h12H,7-11H2,1-6H3

InChI Key

KLFAIGMXZNYSJP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(N(C(C1)(C)C)C)(C)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Butyl 1,2,2,6,6 Pentamethylpiperidine and Analogs

Reactivity and Transformations of the C4-Alkyl Substituent

The substituent at the C4 position of the piperidine (B6355638) ring influences the physical properties of the HALS, such as its solubility, compatibility with the polymer matrix, and volatility. The 4-butyl group in 4-Butyl-1,2,2,6,6-pentamethylpiperidine enhances its lipophilicity.

The primary role of a HALS is to function in a highly oxidative environment. Therefore, the stability of all its constituent parts, including the C4-substituent, is crucial. The butyl group consists of primary (-CH₃) and secondary (-CH₂-) C-H bonds. In general, the energy required to break a C-H bond follows the order primary > secondary > tertiary. This implies that the secondary C-H bonds on the butyl chain are more susceptible to radical abstraction than the primary ones, but they are generally more stable than the tertiary C-H bonds that can form in a polymer backbone like polypropylene (B1209903).

While the primary stabilization reactions occur at the nitrogen atom, the alkyl chain is not entirely inert. It may undergo slow oxidation over long-term exposure. However, the high efficiency of the nitroxyl (B88944) radical in scavenging polymer radicals means that the concentration of these damaging radicals is kept low, which indirectly protects the butyl moiety from significant degradation. Studies on aminosilanes with different alkyl chain lengths have suggested that longer chains can sometimes hinder the accessibility of the amine to oxidizing agents, potentially offering a protective effect. mdpi.com

The butyl group at the C4 position serves as a potential site for further chemical modification to create more complex or reactive HALS derivatives. Functionalization of this alkyl chain can be used to introduce groups that improve polymer compatibility, enable covalent bonding to the polymer matrix, or introduce secondary stabilization mechanisms.

Several synthetic strategies could be employed for this purpose:

Radical Halogenation: Free radical halogenation (e.g., using N-bromosuccinimide) could selectively introduce a bromine atom at one of the secondary carbons of the butyl chain. This halogenated intermediate can then undergo nucleophilic substitution reactions to introduce a wide variety of functional groups, such as hydroxyl (-OH), amino (-NH₂), or thiol (-SH) groups.

Oxidation: Controlled oxidation could introduce a carbonyl or hydroxyl group onto the alkyl chain, providing a handle for further reactions like esterification or amidation.

Metal-Catalyzed C-H Activation: Modern synthetic methods involving transition metal catalysis could potentially achieve direct and selective functionalization of the C-H bonds on the butyl chain, although this would require careful optimization to avoid reaction at other sites on the molecule. nih.gov

These functionalization strategies allow for the synthesis of tailored HALS with specific properties, expanding their utility in specialized polymer applications.

Table 2: Potential Functionalization Reactions of the C4-Butyl Chain

Reaction Type Reagents Potential Product Purpose
Radical Bromination N-Bromosuccinimide (NBS), Light 4-(Bromo-butyl)-1,2,2,6,6-pentamethylpiperidine Intermediate for nucleophilic substitution
Nucleophilic Substitution NaCN, then H₂/Ni 4-(5-Aminopentyl)-1,2,2,6,6-pentamethylpiperidine Introduce reactive amine for grafting

This table outlines hypothetical but chemically plausible pathways for modifying the butyl group to create functionalized HALS derivatives.

Mechanisms of Stabilization in Polymer Systems

The exceptional efficacy of HALS, including this compound, in protecting polymers against photo-oxidative degradation is due to a regenerative catalytic cycle, often referred to as the Denisov Cycle. wikipedia.org This mechanism allows a single HALS molecule to neutralize multiple free radicals. The cycle is complex and involves several key reactions. acs.orgtandfonline.com

The stabilization process can be summarized in the following steps:

Activation (N-Oxidation): The hindered amine (>N-R) is oxidized to a stable nitroxyl radical (>N-O•), as described in section 3.1.1. wikipedia.org

Radical Trapping: The nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (P•), which are formed when UV light breaks C-H bonds in the polymer. The nitroxyl radical combines with the polymer radical to form a non-radical amino ether (>N-O-P). researchgate.net

>N-O• + P• → >N-O-P

Regeneration: The amino ether can then react with a polymer peroxy radical (POO•), which is formed when a polymer radical reacts with oxygen. This reaction regenerates the nitroxyl radical and produces a non-radical, stable product (POOP). This regeneration step is the key to the high efficiency and longevity of HALS. wikipedia.orgacs.org

>N-O-P + POO• → >N-O• + POOP

Through this cycle, HALS continuously removes the key radical species (P• and POO•) that propagate polymer degradation. The steric hindrance around the nitrogen atom is crucial as it ensures the stability of the nitroxyl radical and prevents side reactions that would consume the stabilizer. wikipedia.org

Table 3: Core Reactions of the Denisov Cycle for Polymer Stabilization

Step Reaction Description
1. Activation Hindered Amine + ROO• → Nitroxyl Radical (>N-O•)
2. Alkyl Radical Trapping >N-O• + P• → Amino Ether (>N-O-P)

This table summarizes the central catalytic cycle by which HALS compounds protect polymers from radical-induced degradation.

Radical Scavenging Mechanisms by the Hindered Amine Functionality

The primary role of HALS, including this compound, is to interrupt the degradation cycle of polymers by scavenging free radicals. youtube.com When polymers are exposed to UV light, highly reactive free radicals are generated, which can initiate chain reactions leading to the breakdown of the polymer structure. youtube.com This degradation manifests as discoloration, loss of strength, and surface cracking. youtube.com

HALS compounds work by neutralizing these harmful free radicals. youtube.comyoutube.com The core of this function lies in the amine group within the tetramethylpiperidine (B8510282) structure. youtube.com This amine functionality allows HALS to react with and neutralize polymer peroxy radicals (ROO•) and alkyl polymer radicals (R•). wikipedia.org This process transforms the HALS into aminoxyl radicals (R₂NO•). wikipedia.org This transformation is a key step in the cyclic process that allows HALS to be regenerated and continue their protective function. wikipedia.orgyoutube.com This regenerative mechanism, known as the Denisov cycle, is what makes HALS so efficient and long-lasting. youtube.comwelltchemicals.com

The "hindered" nature of the amine, due to the bulky groups surrounding it, is crucial for its stability and prevents unwanted side reactions during polymer processing. youtube.comyoutube.com

A simplified representation of the initial radical scavenging steps is as follows:

Step 1: Reaction with Peroxy Radicals

N-H + ROO• → >NO• + ROOH

Step 2: Reaction with Alkyl Radicals

NO• + R• → >NOR

These reactions effectively halt the propagation of radical-induced degradation.

Hydroperoxide Decomposition Pathways and Regenerative Cycles

The interaction of HALS with hydroperoxides (ROOH) is a critical aspect of their stabilizing function. While the primary mechanism involves radical scavenging, HALS and their derivatives also participate in the decomposition of hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers.

The Denisov cycle is a complex, regenerative process that underpins the long-term effectiveness of HALS. welltchemicals.comacs.org It involves the conversion of the hindered amine to a stable nitroxyl radical, which is the primary active species in trapping polymer-degrading radicals. welltchemicals.comacs.org Once the nitroxyl radical has neutralized a free radical, it is converted back into a form that can be re-oxidized to the nitroxyl radical, thus continuing the protective cycle. welltchemicals.com

While the complete Denisov cycle is intricate, a key aspect involves the reaction of nitroxyl radicals with alkyl radicals to form alkoxyamines (>NOR). acs.org These alkoxyamines can then react with peroxy radicals, regenerating the nitroxyl radical and forming non-radical products. acs.org

It has been observed that the oxidation of HALS by hydroperoxides is a relatively slow process. cnrs.fr However, in the presence of acidic compounds, including some phenolic antioxidants, the decomposition of hydroperoxides by HALS can be accelerated, but this may proceed homolytically, potentially generating more free radicals. researchgate.netresearchgate.net

Synergistic Interactions with Co-stabilizers (e.g., Hindered Phenols)

The combination of HALS with other types of stabilizers, particularly hindered phenols, can lead to synergistic effects, where the combined stabilizing performance is greater than the sum of the individual components. amfine.com Hindered phenols are primary antioxidants that function by scavenging peroxy radicals. amfine.com

However, the interaction between HALS and hindered phenols is complex and can sometimes lead to antagonistic effects. researchgate.netresearchgate.net Antagonism can occur when acidic compounds, including some phenols, accelerate the homolytic decomposition of hydroperoxides by HALS, leading to the formation of more free radicals. researchgate.netresearchgate.net The formation of a nitrosonium salt from the HALS in the presence of acidic compounds has been identified as a potential cause of this antagonism. researchgate.net

Conversely, synergistic interactions have also been described. researchgate.net One proposed mechanism for synergy involves the hydrogen transfer from a hydroxylamine (B1172632) derivative of the HALS to the oxidized form of a primary antioxidant, thereby regenerating the phenol (B47542). researchgate.net However, this mechanism may not apply to all sterically hindered phenols. researchgate.net A newer proposed mechanism for the synergistic effect involves the formation of quinoid derivatives. researchgate.net

The nature of the interaction—synergistic or antagonistic—can depend on the specific structures of the HALS and the phenolic antioxidant, as well as the processing and environmental conditions.

Stabilizer CombinationObserved EffectPotential Mechanism
HALS and Hindered PhenolsSynergisticRegeneration of the phenol by hydrogen transfer from HALS hydroxylamine; formation of quinoid derivatives. researchgate.net
HALS and Hindered PhenolsAntagonisticAccelerated homolytic decomposition of hydroperoxides; formation of HALS nitrosonium salts. researchgate.netresearchgate.net
HALS and ThiosynergistsSynergisticImproved overall stabilization performance. iea-shc.org
HALS, Thiosynergists, and PhenolsHighly SynergisticTernary mixture provides superior protection. iea-shc.org

Influence of Molecular Architecture and Substituents on Stabilizing Efficacy

The molecular architecture and the nature of the substituents on the piperidine ring significantly influence the performance of HALS. researchgate.net

Molecular Weight: Generally, high molecular weight HALS are more effective than their low molecular weight counterparts. uvabsorber.com This is attributed to their lower volatility and better compatibility with the polymer matrix, which reduces the likelihood of the stabilizer migrating out of the material. Very low molecular weight HALS often provide little thermal stability. uvabsorber.com

Substituents on the Piperidine Nitrogen: The substituent on the nitrogen atom of the piperidine ring plays a crucial role in the stabilizing activity. Different substituents can affect the basicity of the amine, its reactivity towards radicals, and its interaction with other additives. For example, studies have compared the performance of HALS with different substituents on the piperidine nitrogen, such as -H, -CH₃, and -COCH₃, and found that these variations impact their stabilizing performance. researchgate.net

Substituents on the Piperidine Ring: The presence and nature of substituents at other positions on the piperidine ring can also modulate the efficacy of the stabilizer. These modifications can influence the physical properties of the HALS, such as its solubility and mobility within the polymer, as well as its intrinsic chemical reactivity.

The physicochemical properties of the hindered amine have a profound effect on its performance as a stabilizer and can influence its reactivity with other components in the formulation and with environmental agents. researchgate.net

FeatureInfluence on Efficacy
High Molecular Weight More effective due to lower volatility and better polymer compatibility. uvabsorber.com
Low Molecular Weight Less effective, with very low molecular weight HALS providing minimal thermal stability. uvabsorber.com
N-Substituent Affects basicity, radical reactivity, and interactions with other additives, thereby influencing overall performance. researchgate.net
Ring Substituents Can modify physical properties like solubility and mobility, as well as chemical reactivity.

Structural Elucidation and Spectroscopic Characterization of 4 Butyl 1,2,2,6,6 Pentamethylpiperidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysisipb.ptnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 4-Butyl-1,2,2,6,6-pentamethylpiperidine. By analyzing the magnetic properties of its atomic nuclei, NMR provides profound insights into the compound's stereochemistry, conformational dynamics, and intramolecular interactions. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain, and the orientation of the various substituents can be determined through detailed NMR analysis. nih.gov

Proton NMR for Intramolecular Interactions and Isomeric Formsresearchgate.net

Proton (¹H) NMR spectroscopy offers a detailed picture of the hydrogen environment within the this compound molecule. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are highly sensitive to the spatial arrangement of atoms.

In the ¹H NMR spectrum of a closely related compound, 1,2,2,6,6-pentamethylpiperidine, the protons on the piperidine ring and the methyl groups give rise to characteristic signals. chemicalbook.com For this compound, the introduction of the butyl group at the C4 position introduces additional signals and complexities. The protons of the butyl chain would exhibit distinct chemical shifts depending on their proximity to the piperidine ring. The stereochemistry at the C4 position (axial vs. equatorial orientation of the butyl group) significantly influences the chemical shifts of the ring protons. For instance, an axial proton typically resonates at a higher field (lower ppm) than its equatorial counterpart. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to establish the connectivity between protons in the butyl chain and the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical values for substituted piperidines and is for illustrative purposes.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH₃~2.3Singlet
C2, C6 - (CH₃)₂~1.0 - 1.2Multiple Singlets
C3, C5 - Ring Protons (axial & equatorial)~1.3 - 1.8Multiplets
C4 - Ring Proton~1.5Multiplet
Butyl -CH₂- (alpha to ring)~1.2 - 1.4Multiplet
Butyl -(CH₂)₂-~1.3Multiplet
Butyl -CH₃~0.9Triplet

Carbon-13 NMR for Carbon Backbone and Substituent Assignmentresearchgate.netprinceton.edu

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the unambiguous assignment of the carbon backbone and substituents.

The chemical shifts in ¹³C NMR are highly dependent on the local electronic environment. The α-carbon signal of piperidine is typically shifted downfield compared to cyclohexane (B81311) due to the influence of the nitrogen atom. ipb.pt In 1,2,2,6,6-pentamethylpiperidine, the carbons of the gem-dimethyl groups at C2 and C6, the N-methyl group, and the ring carbons all show characteristic resonances. chemicalbook.com The addition of the butyl group at C4 would result in four additional signals corresponding to the butyl chain carbons. The chemical shift of the C4 carbon itself would be significantly affected by the substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on typical values for substituted piperidines and is for illustrative purposes.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃~40
C2, C6~55-60
C2, C6 - CH₃~28-32
C3, C5~40-45
C4~35-40
Butyl -CH₂- (alpha to ring)~30-35
Butyl -CH₂-~29
Butyl -CH₂-~23
Butyl -CH₃~14

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Hydrogen Bonding Studiesresearchgate.netprinceton.edu

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. researchgate.net

Raman spectroscopy provides complementary information. chemicalbook.comspectrabase.com It is particularly sensitive to non-polar bonds, making it effective for analyzing the C-C backbone of the piperidine ring and the butyl substituent. Since this compound lacks O-H or N-H bonds, studies of hydrogen bonding are not applicable.

Table 3: Key Vibrational Modes for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Technique
C-H Stretching (Alkyl)2850 - 2960IR, Raman
CH₂ Bending (Scissoring)1450 - 1470IR
CH₃ Bending (Asymmetric & Symmetric)1370 - 1465IR
C-N Stretching1000 - 1250IR
C-C Stretching800 - 1200Raman

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangementsresearchgate.net

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, this technique can provide exact bond lengths, bond angles, and torsional angles, confirming the chair conformation of the piperidine ring and the steric relationships between the bulky substituents.

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysisnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound (Molecular Formula: C₁₄H₂₉N, Molecular Weight: 211.40 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 211.

Electron ionization (EI) is a common technique that causes fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For piperidine derivatives, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, this would likely lead to the loss of a methyl radical (CH₃•) from one of the gem-dimethyl groups, resulting in a stable iminium ion. Another likely fragmentation pathway is the loss of the butyl group. Analysis of the mass spectrum of the closely related 1,2,2,6,6-pentamethylpiperidine shows characteristic fragmentation patterns that can be extrapolated. nist.govnist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment IonDescription
211[C₁₄H₂₉N]⁺Molecular Ion (M⁺)
196[M - CH₃]⁺Loss of a methyl radical
154[M - C₄H₉]⁺Loss of a butyl radical
58[C₃H₈N]⁺Fragment containing the nitrogen and gem-dimethyl group

Chromatographic Separations for Purity Assessment and Mixture Analysis (e.g., SEC, HPLC)researchgate.netprinceton.edursc.org

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.

Reversed-phase HPLC (RP-HPLC) is a commonly used method for the separation of piperidine derivatives. nih.govresearchgate.net In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with additives like formic acid or phosphoric acid to improve peak shape. researchgate.netsielc.com The retention time of the compound is dependent on its polarity; less polar compounds are retained longer on the column. Given its alkyl substituents, this compound is expected to be relatively non-polar and thus have a significant retention time under reversed-phase conditions. Detection is commonly achieved using a UV detector, although mass spectrometry can also be coupled with HPLC (LC-MS) for more definitive identification.

Table 5: Typical HPLC Conditions for Analysis of Piperidine Derivatives

ParameterTypical Value/Condition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm) nih.govresearchgate.net
Mobile PhaseAcetonitrile/Water gradient with 0.1% acid (e.g., TFA, Formic Acid) nih.gov
Flow Rate0.8 - 1.0 mL/min nih.govnih.gov
DetectionUV (e.g., 210, 254 nm) or Mass Spectrometry (MS) nih.gov
Column TemperatureAmbient or controlled (e.g., 30°C) nih.govresearchgate.net

Computational and Theoretical Studies on 4 Butyl 1,2,2,6,6 Pentamethylpiperidine Analogues

Molecular Modeling and Conformational Analysis of the Piperidine (B6355638) Ring System

The stabilizing efficacy of hindered amine light stabilizers is intrinsically linked to the three-dimensional structure of the central piperidine ring. Molecular modeling and conformational analysis are employed to understand the preferred spatial arrangements of these molecules and how their structure influences their function.

The piperidine ring, a six-membered heterocycle, typically adopts a low-energy chair conformation to minimize steric strain. In analogues such as 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, crystallographic studies have confirmed that the piperidine ring exists in a chair conformation with bulky substituents preferentially occupying equatorial positions to reduce steric hindrance. scirp.org This equatorial orientation is considered crucial for the stabilizing activity of the molecule.

Computational studies have explored how modifications to the piperidine ring affect its conformation. For instance, replacing the piperidine with a more rigid, boat-constrained quinuclidine (B89598) moiety was found to maintain significant biological activity in certain contexts, suggesting that the receptor-preferred conformation might deviate slightly from a perfect chair state. wikipedia.org Molecular modeling allows for the systematic investigation of such conformational constraints, providing a rationale for the observed structure-activity relationships. The stability and reactivity of the crucial nitroxide radical, formed during the stabilization cycle, are also influenced by the ring's conformation and the steric environment around the nitrogen atom.

Table 1: Conformational Preferences of Substituted Piperidine Rings

Conformation Relative Energy Key Features
Chair Lowest Staggered arrangement of atoms, minimizing torsional and steric strain. Generally the most stable conformation.
Boat Higher "Flagpole" interactions between atoms can lead to significant steric strain. Less stable than the chair form.
Twist-Boat Intermediate A more stable version of the boat conformation where torsional strain is reduced.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. For HALS analogues, DFT calculations provide fundamental information about electron distribution and how the molecule will behave in chemical reactions, which is central to its stabilizing function.

A key application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. mdpi.comresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. For HALS, this reactivity is essential for scavenging radicals.

Another important tool derived from DFT is the Molecular Electrostatic Potential (MESP) map. MESP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are crucial for predicting sites of interaction, such as where a radical species is most likely to attack the HALS molecule or its derived nitroxide radical. For substituted piperidines, DFT calculations can reveal how different functional groups alter the electronic properties and, consequently, the stabilizing efficiency. mdpi.com

Table 2: Key Parameters from DFT Calculations and Their Significance

DFT Parameter Description Significance for HALS Analogues
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the tendency to donate an electron; relevant for initial reaction with oxidizing species.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the tendency to accept an electron; relevant for reactions with radical species.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity, which is desirable for radical scavenging. researchgate.net
Molecular Electrostatic Potential (MESP) Maps the electrostatic potential on the electron density surface. Identifies reactive sites for electrophilic and nucleophilic attack, predicting interaction with radicals. researchgate.net

Quantum Chemical Studies of Radical Reaction Pathways and Intermediate Species

The primary mechanism by which HALS protect materials from degradation is through a cyclic series of radical-scavenging reactions, often referred to as the Denisov Cycle. mdpi.comnih.gov Quantum chemical methods are indispensable for elucidating the complex steps of this cycle, calculating the energies of reactants, transition states, and products, and determining the stability of key radical intermediates.

The central species in the HALS stabilization mechanism is the aminoxyl radical (often called a nitroxide radical), which is formed by the oxidation of the hindered amine. mdpi.comnih.gov This stable radical efficiently traps alkyl radicals (R•) that are responsible for polymer chain degradation. The resulting N-alkoxyamine can then react with peroxy radicals (ROO•) to regenerate the aminoxyl radical, allowing a single HALS molecule to neutralize multiple radicals. nih.gov

Table 3: Simplified Steps of the HALS Radical Scavenging Cycle (Denisov Cycle)

Step Reaction Role of Computational Studies
1. Initiation >NH + ROO• → >NO• + ROH Calculate the energetics of aminoxyl radical (>NO•) formation and stability.
2. Alkyl Radical Trapping >NO• + R• → >NOR Determine the rate constant and reaction energy for the trapping of polymer alkyl radicals.
3. Regeneration >NOR + ROO• → >NO• + ROOR Model the transition state and activation energy for the regeneration of the aminoxyl radical.

Note: >NH represents the hindered amine, >NO• the aminoxyl radical, R• a polymer alkyl radical, and ROO• a polymer peroxy radical.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Performance in Materials Stabilization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical performance. jetir.orgjetir.org In the context of materials stabilization, QSAR models can be developed to predict the effectiveness of new HALS analogues before they are synthesized, saving significant time and resources. mdpi.com

The development of a QSAR model involves two main components: molecular descriptors and a statistical method. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. jetir.org They can be categorized as:

1D: Constitutional descriptors (e.g., molecular weight, atom counts).

2D: Topological descriptors (e.g., connectivity indices that describe branching).

3D: Geometrical descriptors (e.g., molecular surface area, volume).

Quantum-Chemical: Descriptors derived from calculations like DFT (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Once descriptors are calculated for a set of HALS analogues with known stabilization performance, a statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical equation that correlates the descriptors with the activity. This equation constitutes the QSAR model. A robust QSAR model can then be used to predict the performance of new, untested HALS designs based solely on their calculated molecular descriptors. This predictive capability allows for the high-throughput screening of virtual libraries of potential stabilizers, identifying the most promising candidates for synthesis and experimental testing. mdpi.com

Table 4: Common Molecular Descriptors Used in QSAR Studies

Descriptor Class Example Descriptor Information Encoded
Constitutional Molecular Weight Size and mass of the molecule.
Topological Randic Index Molecular branching and complexity.
Geometrical Molecular Surface Area The accessible surface of the molecule for interaction.
Physicochemical LogP (Octanol-Water Partition Coefficient) Lipophilicity, affecting compatibility with the polymer matrix.
Quantum-Chemical HOMO-LUMO Energy Gap Electronic reactivity and chemical stability.

Applications in Polymer Science and Materials Engineering

Incorporation of 4-Butyl-1,2,2,6,6-pentamethylpiperidine Derivatives as Polymeric Hindered Amine Light Stabilizers (HALS)

The transformation of low-molecular-weight HALS derivatives into polymeric forms is a key strategy to enhance their permanence and efficiency in polymer stabilization. By chemically binding the stabilizer to the polymer backbone or creating a larger polymeric stabilizer, issues of physical loss are significantly mitigated. plu.mxredalyc.org

A prevalent method for creating polymeric HALS involves the copolymerization of a functionalized HALS monomer with other commodity monomers. scielo.br This approach ensures the HALS unit is an integral part of the polymer chain.

A notable example is the synthesis of a polymerizable derivative, 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), from 2,2,6,6-tetramethyl-4-piperidinol (B29938) derivatives. plu.mxredalyc.orgresearchgate.net This APP monomer can then undergo radical copolymerization with vinyl monomers like vinyl acetate (B1210297) (VAc). scielo.br Research has demonstrated the successful synthesis of a new polymeric N-methylated HALS through the radical copolymerization of APP and VAc. redalyc.org The resulting copolymer can be characterized to determine its molecular weight and composition, ensuring the desired HALS functionality is present.

Table 1: Molecular Characteristics of an Exemplary APP/VAc Polymeric HALS This table is interactive. Click on the headers to sort the data.

Property Value Method of Analysis
Molar Ratio (APP:VAc in feed) 1:6 Synthesis parameter
Number-Average Molecular Weight (Mn) 4,300 g/mol Size Exclusion Chromatography (SEC)
Polydispersity Index (PDI) 1.56 Size Exclusion Chromatography (SEC)

Data sourced from a study on the radical copolymerization of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) with Vinyl Acetate (VAc). scielo.br

This strategy effectively produces a stabilizer with high molecular weight, which reduces its volatility and migration from the host polymer. redalyc.org

Grafting provides another robust method for covalently bonding HALS derivatives to existing polymer backbones. nih.gov This can be achieved through several techniques, including "grafting-from," "grafting-onto," and "grafting-through." mdpi.comresearchgate.net The "grafting-onto" method, for instance, involves attaching pre-synthesized polymer chains with reactive ends (the HALS derivative) to a polymer backbone. mdpi.com

This covalent immobilization ensures the stabilizer remains within the polymer matrix, offering long-lasting protection. For example, antioxidant groups related to HALS, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have been successfully introduced into polydicyclopentadiene (PDCPD) through the copolymerization of a TEMPO-derived norbornene comonomer. ifremer.fr This approach chemically binds the stabilizing functionality to the matrix, significantly enhancing the material's thermo-oxidative stability compared to conventional, physically blended additives. ifremer.fr This principle of covalent bonding is directly applicable to derivatives of this compound to achieve similar permanence.

Melt blending is a widely used, solvent-free industrial technique for incorporating additives into thermoplastic polymers. researchgate.netmdpi.com In this process, the polymer is heated above its melting point and mechanically mixed with the additive, in this case, a polymeric HALS based on a this compound derivative. The high temperature and shear forces ensure a homogeneous dispersion of the stabilizer throughout the polymer matrix. redalyc.org

While effective for dispersing additives, melt blending low-molecular-weight HALS can lead to volatilization due to the high processing temperatures. redalyc.org The use of polymeric HALS, with their inherently lower volatility, circumvents this issue, making melt blending a more viable and efficient incorporation method. researchgate.net For polymers that are not suitable for melt processing, dispersion can be achieved by dissolving the polymer and the polymeric HALS in a common solvent, followed by casting. researchgate.net

Evaluation of Polymer Material Performance under Accelerated Aging Conditions

To assess the effectiveness of incorporated HALS, polymers are subjected to accelerated aging tests. nih.gov These procedures use intensified environmental conditions, such as elevated temperature and high-intensity UV radiation, to simulate the long-term effects of natural weathering in a shorter timeframe. icm.edu.plnpl.co.ukresearchgate.net

Photo-oxidation is a primary degradation pathway for many polymers exposed to sunlight, leading to brittleness, discoloration, and loss of mechanical properties. wikipedia.org The efficacy of HALS in preventing this type of degradation is a critical measure of their performance.

The stabilizing effect is often quantified by monitoring the formation of carbonyl groups (C=O) within the polymer structure, which are a key byproduct of photo-oxidation. scielo.br This is typically done using Fourier Transform Infrared (FTIR) spectroscopy. The time required for a significant increase in the carbonyl concentration is known as the induction period, and a longer induction period signifies better stabilization. redalyc.orgresearchgate.net

In studies evaluating polypropylene (B1209903) (PP) films stabilized with an APP/VAc copolymer, the stabilized films showed a significantly longer induction period compared to unstabilized PP. scielo.br The performance was found to be comparable to that of commercial polymeric HALS, demonstrating the high efficacy of the 1,2,2,6,6-pentamethylpiperidine-based stabilizer. plu.mxredalyc.org

Table 2: Photo-oxidative Stability of Polypropylene (PP) Films with Polymeric HALS This table is interactive. Click on the headers to sort the data.

Sample HALS Concentration (wt%) Aging Time to Failure (hours)
Pure PP 0 ~250
PP + APP/VAc Copolymer 0.1 ~1000
PP + APP/VAc Copolymer 0.3 ~1500
PP + Commercial HALS 0.3 ~1600

Data represents the induction period before rapid carbonyl group formation under accelerated weathering conditions. "Failure" is defined as the point where the carbonyl index reaches a specific threshold. Data is synthesized from findings presented in studies by Chinelatto et al. redalyc.orgscielo.br

Thermo-oxidative degradation occurs when polymers are exposed to heat in the presence of oxygen, a common scenario during both processing and end-use in many applications. mtak.hu HALS, particularly when covalently bound to the polymer, can also improve thermo-oxidative stability.

The evaluation of thermo-oxidative stability often involves techniques like Thermogravimetric Analysis (TGA), which monitors weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC). ifremer.frresearchgate.net Research on polymers with immobilized nitroxide groups, which are part of the HALS stabilization cycle, has shown a marked improvement in stability at elevated temperatures under air compared to polymers with conventional, mobile antioxidants. ifremer.fr The stabilized material retained its ductility and cracking resistance for a longer duration during thermal aging. ifremer.fr

Predicting the service lifetime of a polymer is a key objective of accelerated aging tests. icm.edu.pl By subjecting materials to aging at several different elevated temperatures, the Arrhenius method can be used to model the degradation rate and extrapolate the findings to predict the material's lifespan under normal service temperatures. nih.gov This predictive modeling is essential for ensuring material reliability in long-term applications. nih.gov

Assessment of Environmental Weathering and Long-Term Durability

The primary function of this compound as a HALS is to mitigate the degradation of polymers upon exposure to environmental stressors, principally ultraviolet (UV) radiation and heat. The long-term durability of polymeric materials is significantly enhanced by the inclusion of this additive, which actively interrupts the photo-oxidation cycle.

The effectiveness of HALS, including this compound, is rooted in a regenerative cycle known as the Denisov cycle. In this process, the hindered amine is oxidized to a stable nitroxyl (B88944) radical. This radical then scavenges polymer alkyl radicals, which are key intermediates in the degradation cascade. Subsequently, the HALS is regenerated, allowing a single molecule to neutralize multiple degradation cycles, thus providing long-lasting protection.

While specific performance data for this compound is not extensively published in publicly accessible literature, the general performance of N-alkylated HALS in polymers like polypropylene provides valuable insights. For instance, a study on a polymeric N-methylated HALS derived from a pentamethylpiperidine structure demonstrated comparable photostabilizing performance to commercial polymeric HALS in polypropylene films when exposed to accelerated aging. scielo.br The induction period of degradation, a key measure of stabilizer effectiveness, was significantly extended in the presence of the HALS.

The long-term thermal stability of polyolefins is also a critical aspect of their durability. HALS are recognized as effective thermal stabilizers, contributing to an extended service life of polymer articles. basf.com The physicochemical properties of the hindered amine, such as its molecular weight and structure, have a profound effect on its performance as a stabilizer.

Table 1: General Performance Indicators of HALS in Polyolefins

Performance MetricEffect of HALS Addition
UV StabilitySignificantly Increased
Long-Term Thermal StabilityEnhanced
Photo-oxidation RateReduced
Service Life of PolymerExtended

Correlation of Molecular Structure with Macroscopic Material Properties and Performance

The molecular architecture of this compound is pivotal to its function as a high-performance stabilizer. The key structural features include the sterically hindered amine group and the presence of a butyl group at the 4-position of the piperidine (B6355638) ring.

The steric hindrance provided by the four methyl groups adjacent to the piperidine nitrogen is a defining characteristic of HALS. This bulkiness is crucial for the stability of the nitroxyl radical intermediate, preventing its rapid termination and allowing it to participate effectively in the radical scavenging cycle.

The substituent at the 4-position of the piperidine ring can significantly influence the stabilizer's performance and its interaction with the polymer matrix. The butyl group in this compound, being a non-polar alkyl chain, is expected to enhance its compatibility with non-polar polyolefins such as polyethylene (B3416737) and polypropylene. This improved compatibility can lead to more uniform distribution of the stabilizer within the polymer, which is essential for effective protection.

Furthermore, the nature of the substituent on the piperidine nitrogen (in this case, a methyl group) also plays a role. N-methylated HALS are known to exhibit performance comparable or even superior to their N-H counterparts. scielo.br The mechanism for N-methyl HALS involves the oxidative dealkylation to the corresponding secondary amine, which then enters the stabilizing cycle.

Weatherability: The efficient radical scavenging mechanism directly translates to improved resistance to weathering, including protection against gloss loss, cracking, and chalking of the polymer surface.

Color Stability: By inhibiting photo-degradation, the stabilizer helps in maintaining the original color of the polymer, preventing yellowing or other discoloration.

Mechanical Integrity: The preservation of the polymer's molecular weight and structure by the HALS leads to the retention of mechanical properties such as tensile strength, elongation, and impact resistance over extended periods of exposure to environmental stresses.

The relationship between the molecular structure of HALS and their performance is a subject of ongoing research. Studies have shown that the physicochemical properties of hindered amines have a profound impact on their stabilizing efficiency and their interactions with other components within the polymer formulation. researchgate.net

Table 2: Structure-Property Correlation for this compound

Molecular FeatureInfluence on Macroscopic Properties
Sterically Hindered AmineEssential for the regenerative radical scavenging cycle, leading to long-term stability.
4-Butyl GroupExpected to improve compatibility with polyolefin matrices, potentially leading to better dispersion and more uniform protection.
N-Methyl GroupContributes to a highly effective stabilization mechanism, comparable or superior to N-H HALS.

This table outlines the expected correlations based on the general principles of HALS chemistry. Direct experimental data for this compound is limited in the provided search results.

Interdisciplinary Research and Emerging Avenues for 4 Butyl 1,2,2,6,6 Pentamethylpiperidine Analogs

Role as a Ligand or Base in Catalytic Organic Transformations

The efficacy of 4-Butyl-1,2,2,6,6-pentamethylpiperidine and its analogs in organic synthesis is largely attributed to their function as non-nucleophilic bases. The significant steric hindrance around the nitrogen atom minimizes its participation in nucleophilic substitution reactions, allowing it to selectively abstract protons, a critical step in many catalytic cycles. wikipedia.orgmdpi.com

The primary role of these hindered amines in catalysis is to act as a strong base that is sterically prevented from interfering with the catalytic center or the substrates in an undesired manner. This characteristic is particularly valuable in reactions where sensitive functional groups are present. The mechanism of action in catalysis typically involves the deprotonation of a substrate to form a reactive intermediate. For instance, in reactions such as aza-Michael additions, the piperidine (B6355638) derivative can abstract a proton from a substrate, creating an amidate intermediate which then reacts with an α,β-unsaturated ester or ketone. everlight-uva.com The bulky substituents on the piperidine ring also play a crucial role in stabilizing transition states through steric shielding, which can lead to improved selectivity for the desired product. everlight-uva.com This steric stabilization can prevent over-alkylation or other side reactions, resulting in higher yields of the mono-adducted product. everlight-uva.com

While specific research detailing the use of this compound as a ligand in transition-metal catalysis is not extensively documented, its properties suggest potential in this area. The nitrogen atom's lone pair of electrons can coordinate with metal centers. The steric bulk of the piperidine would influence the coordination geometry and the reactivity of the resulting metal complex, potentially leading to unique catalytic activities and selectivities. The development of catalysts for asymmetric synthesis often relies on chiral amines as ligands to create a chiral environment around the metal center, and functionalized derivatives of this compound could be explored for such applications. acs.org

Table 1: Catalytic Applications of Sterically Hindered Piperidine Analogs

Catalytic Role Reaction Type Mechanism of Action Key Advantages
Non-nucleophilic Base Deprotonation Reactions Selective proton abstraction from acidic substrates. Minimizes side reactions; high selectivity for desired products.
Transition State Stabilization Hydrocarboxylation Steric shielding of the transition state. Improved selectivity for mono-adducts.
Control of Reactivity Aza-Michael Additions Formation of an amidate intermediate. Prevents over-alkylation, leading to higher yields.
Potential Ligand Asymmetric Catalysis Coordination to a metal center to create a chiral environment. Potential for high enantioselectivity in organic transformations.

Potential in Advanced Functional Materials Beyond Traditional Polymers

The utility of this compound derivatives extends into the realm of materials science, primarily due to their exceptional stabilizing properties. These compounds are well-known precursors to Hindered Amine Light Stabilizers (HALS), which are crucial additives for protecting polymeric materials from degradation induced by UV light and heat. wikipedia.orgwelltchemicals.com The mechanism of HALS involves a catalytic cycle where the hindered amine scavenges free radicals generated during photo-oxidation, thereby preserving the integrity of the material. wikipedia.org

Beyond their traditional role in polymer stabilization, the structural features of this compound and its analogs open up possibilities for their incorporation into more advanced functional materials. The lipophilic nature imparted by the butyl group can enhance the compatibility of these molecules with various organic matrices, which is advantageous for creating homogeneous material blends. everlight-uva.com

One emerging area of interest is the use of sterically hindered amines as organic structure-directing agents (OSDAs) in the synthesis of microporous materials like zeolites. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com OSDAs guide the formation of specific pore structures during the crystallization of the inorganic framework. The size and shape of the this compound molecule could potentially direct the synthesis of novel zeolite topologies with unique catalytic or separation properties.

Furthermore, the photostabilizing properties of this class of compounds are being explored in the context of advanced optical materials. For example, incorporating 1,2,2,6,6-pentamethylpiperidine into the structure of 1,8-naphthalimide (B145957) fluorophores has been shown to improve their photostability. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This suggests that this compound analogs could be integrated into organic light-emitting diodes (OLEDs), fluorescent sensors, or other optoelectronic devices to enhance their operational lifetime and performance. The development of antimicrobial coatings is another area where hindered amines are finding new applications, as they have been suggested to possess antimicrobial activity. frontiersin.org

Table 2: Applications of this compound Analogs in Functional Materials

Application Area Function Underlying Property Potential Advanced Material
Polymer Science Light and Heat Stabilizer Free radical scavenging. UV-resistant coatings and plastics.
Materials Synthesis Organic Structure-Directing Agent Specific molecular size and shape. Novel zeolite frameworks.
Optoelectronics Photostabilizer for Fluorophores Inhibition of photo-degradation pathways. More durable organic light-emitting diodes (OLEDs).
Antimicrobial Surfaces Antimicrobial Agent Potential inherent antimicrobial activity. Long-lasting antimicrobial polymer coatings.

Development of Novel Analytical Probes and Sensing Systems

The development of highly sensitive and selective analytical probes is a cornerstone of modern chemical and biological research. While the direct application of this compound in this area is still in its nascent stages, the chemical properties of the piperidine scaffold present intriguing possibilities for the design of novel sensing systems. A related compound, 4-hydroxy-1,2,2,6,6-pentamethylpiperidine, has found use as a standard in chromatography, highlighting the utility of this chemical family in analytical chemistry. chemimpex.com

One potential avenue for the development of analytical probes is through the functionalization of the this compound molecule to include a signaling moiety, such as a fluorophore or a chromophore. The piperidine unit could serve as a recognition element for specific analytes. The binding of a target molecule could induce a change in the steric or electronic environment of the signaling unit, leading to a detectable change in the optical or electrochemical properties of the probe.

For instance, fluorescent probes based on piperazine (B1678402) derivatives have been developed for the detection of hydrogen sulfide. rsc.org A similar design strategy could be employed with this compound, where the nitrogen atom could interact with an analyte, causing a conformational change that modulates the fluorescence of an attached dye. The design of such probes requires a careful balance between the recognition properties of the piperidine core and the sensitivity of the signaling unit.

Electrochemical sensors represent another promising area of application. nih.gov The redox properties of the hindered amine or its derivatives could be exploited to create sensors for various chemical species. For example, the piperidine moiety could be immobilized on an electrode surface. The interaction of this modified electrode with a target analyte could lead to a measurable change in current, potential, or impedance, forming the basis of an electrochemical sensing platform. mdpi.com The development of such sensors could be beneficial for environmental monitoring, food safety analysis, and clinical diagnostics. nih.gov

Table 3: Potential of this compound Analogs in Analytical Systems

Sensor Type Design Principle Detection Mechanism Potential Application
Fluorescent Probe Covalent attachment of a fluorophore to the piperidine scaffold. Analyte binding induces a change in fluorescence intensity or wavelength. Detection of specific ions or small molecules in biological systems.
Electrochemical Sensor Immobilization of the piperidine derivative on an electrode surface. Interaction with an analyte alters the electrochemical response (e.g., current, potential). Environmental monitoring of pollutants or food quality control.
Chromatographic Standard Use as a reference compound in analytical separations. Consistent retention time and response in chromatographic systems. Quality control and quantitative analysis in various industries.

Conclusion and Future Research Directions

Synthesis of Novel 4-Butyl-1,2,2,6,6-pentamethylpiperidine Derivatives with Tailored Functionalities

Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. acs.orgwhiterose.ac.uk By introducing other functional groups onto the piperidine (B6355638) ring or the butyl chain, it may be possible to create novel HALS with tailored properties such as enhanced thermal stability, different reactivity, or the ability to be covalently bonded into the polymer matrix. ajchem-a.com This could lead to the development of "non-migrating" stabilizers with superior long-term performance.

Deeper Understanding of Complex Stabilization Mechanisms at the Molecular Level

While the general mechanism of HALS is understood through the Denisov cycle, the specific interactions at the molecular level are highly complex. acs.org Advanced computational modeling and experimental techniques could provide a deeper insight into how the 4-butyl group influences the stabilization efficiency of the pentamethylpiperidine core. acs.org This includes studying its effect on the regeneration of nitroxyl (B88944) radicals, its interaction with polymer chains, and its performance in combination with other types of stabilizers like UV absorbers. researchgate.net

Integration of the Compound into Sustainable and Biodegradable Material Systems

With the increasing demand for sustainable and environmentally friendly materials, a critical area of future research will be the integration of stabilizers like this compound into biodegradable polymers. 3vsigmausa.com Research is needed to assess the compatibility of this HALS with various bioplastics and to understand its effect on their biodegradation process. The development of biodegradable HALS is a significant challenge and a key goal for creating fully sustainable polymer systems. frontiersin.org

Q & A

Q. What are the standard synthetic routes for 4-Butyl-1,2,2,6,6-pentamethylpiperidine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves multi-step alkylation and methylation of piperidine derivatives. Key parameters include:

  • Catalyst selection : Nickel or cobalt catalysts under hydrogenation conditions improve amine functionalization (e.g., 95.63% yield with Co catalysis) .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution reactions for alkyl chain introduction .
  • Temperature control : Reactions in pressurized systems (e.g., 60–100°C) minimize side products like N-oxide derivatives .
    Validation : Monitor intermediates via TLC and confirm purity (>99%) using HPLC with sodium octanesulfonate buffer (pH 4.6) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 13C^{13}\text{C} NMR to resolve methyl and butyl substituents (e.g., δ 20–25 ppm for methyl groups) .
    • FT-IR : Confirm C-N stretching (1250–1350 cm1^{-1}) and alkyl chain presence (2800–3000 cm1^{-1}) .
  • Chromatography : HPLC with methanol/buffer mobile phase (65:35) ensures baseline separation of stereoisomers .
    Reproducibility : Document instrument parameters (e.g., column type, flow rate) and reference NIST spectral libraries .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) isolates the compound based on boiling point differences .
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
  • Membrane Technologies : Nanofiltration membranes (MWCO 200–500 Da) can remove low-molecular-weight impurities .
    Safety : Implement inert gas purging during distillation to prevent oxidation .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data when characterizing this compound?

Methodological Answer:

  • Cross-Validation : Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to resolve ambiguities in peak assignments .
  • Theoretical Modeling : Use density functional theory (DFT) to simulate 1H^{1}\text{H} NMR shifts and compare with experimental data .
  • Error Analysis : Quantify solvent effects (e.g., deuterated vs. non-deuterated solvents) and instrument calibration drift .
    Framework : Align discrepancies with reaction mechanism hypotheses (e.g., unexpected tautomerization) .

Q. What computational chemistry approaches are suitable for studying the reaction mechanisms involving this compound?

Methodological Answer:

  • DFT Simulations : Calculate transition states for alkylation steps (e.g., B3LYP/6-31G* level) to identify rate-limiting stages .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction kinetics (e.g., solvation free energy in dichloromethane) .
  • Docking Studies : Model steric effects of the butyl group on catalytic sites (e.g., enzyme or metal catalyst interactions) .
    Validation : Compare computed activation energies with experimental Arrhenius plots .

Q. How to design experiments to investigate the compound's stability under varying pH and temperature using factorial design?

Methodological Answer:

  • Factor Selection : Test pH (3–10), temperature (25–100°C), and exposure time (24–168 hrs) as independent variables .
  • Response Variables : Measure degradation via HPLC peak area reduction and quantify byproducts (e.g., oxidation derivatives) .
  • Statistical Analysis : Apply ANOVA to identify significant interactions (e.g., pH × temperature) and optimize stability conditions .
    Replication : Use a central composite design (CCD) for non-linear response surfaces .

Q. How can researchers integrate this compound into broader theoretical frameworks, such as hindered amine stabilizers (HAS) in polymer chemistry?

Methodological Answer:

  • Mechanistic Studies : Investigate radical scavenging efficiency via electron paramagnetic resonance (EPR) to correlate substituent effects (methyl/butyl) with stabilization activity .
  • Structure-Activity Relationships (SAR) : Compare nitroxide radical formation rates with analogs (e.g., 4-hydroxypiperidine derivatives) .
  • Theoretical Linkage : Use kinetic chain-length theory to model stabilization efficacy in polymer matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.